molecular formula C16H16F3NO B029450 Seproxetine CAS No. 126924-38-7

Seproxetine

Numéro de catalogue: B029450
Numéro CAS: 126924-38-7
Poids moléculaire: 295.30 g/mol
Clé InChI: WIQRCHMSJFFONW-HNNXBMFYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Seproxetine is also known as (S)-norfluoxetine. It is a selective serotonin reuptake inhibitor (SSRI). It is an active metabolite of fluoxetine. This compound was being investigated by Eli Lilly as an antidepressant but development was never completed and the drug was never marketed.

Applications De Recherche Scientifique

Amélioration de l'efficacité des antidépresseurs

Seproxetine : a été étudié pour son potentiel à augmenter l'efficacité en tant qu'antidépresseur par la formation de complexes de transfert de charge. Les chercheurs ont étudié les interactions entre la this compound et divers accepteurs d'électrons π, ce qui pourrait conduire à de meilleurs résultats thérapeutiques pour les patients souffrant de dépression .

Analyse spectrophotométrique

Le composé a été utilisé dans des méthodes spectrophotométriques pour l'analyse quantitative. Cette application est particulièrement pertinente dans l'industrie pharmaceutique pour la mesure précise des concentrations de médicaments dans les formulations .

Études de docking moléculaire

Des études de docking moléculaire ont été menées avec la this compound pour comprendre ses interactions au niveau moléculaire. Ces études sont cruciales pour la conception et le développement de médicaments, fournissant des informations sur les affinités de liaison et les modes d'action de la this compound avec différents récepteurs .

Études de complexes de transfert de charge

L'étude des complexes de transfert de charge impliquant la this compound est importante dans le domaine de la chimie. Ces complexes peuvent être analysés pour comprendre les propriétés électroniques du médicament et ses interactions potentielles avec d'autres molécules .

Mécanismes de liaison des médicaments

La recherche s'est concentrée sur les mécanismes moléculaires de liaison des médicaments aux protéines. Les interactions de la this compound avec divers récepteurs ont été explorées pour déterminer comment elle exerce ses effets pharmacologiques .

Amélioration de l'activité de la sérotonine

En tant qu'ISRS, la this compound joue un rôle dans l'amélioration de l'activité de la sérotonine dans le cerveau, ce qui est un facteur clé dans le traitement des troubles de l'humeur. La recherche sur cette application peut conduire à une meilleure compréhension et à un meilleur traitement de conditions telles que l'anxiété et la dépression .

Mécanisme D'action

Target of Action

Seproxetine, also known as (S)-norfluoxetine, is a selective serotonin reuptake inhibitor (SSRI) . It primarily targets the serotonin transporter, inhibiting the reuptake of serotonin and thereby increasing its availability in the synaptic cleft . This leads to enhanced serotonergic neurotransmission, which is thought to contribute to the drug’s antidepressant effects .

Mode of Action

This compound binds to the serotonin transporter, blocking the reuptake of serotonin into the presynaptic neuron . This results in an increase in extracellular levels of serotonin and prolonged neurotransmitter activity . It is also an inhibitor of dopamine transporters and has an affinity for 5-HT2A and 5-HT2C receptors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonin system . By inhibiting the reuptake of serotonin, this compound increases the concentration of this neurotransmitter in the synaptic cleft, enhancing serotonergic neurotransmission . The downstream effects of this include mood elevation and reduction of depressive symptoms .

Pharmacokinetics

It is known that the half-life of this compound ranges from 4 to 16 days . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve an increase in serotonergic neurotransmission . This is achieved through the inhibition of serotonin reuptake, resulting in increased serotonin concentrations in the synaptic cleft . The enhanced serotonergic activity can lead to mood elevation and a reduction in depressive symptoms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other components in the dosage form, such as excipients, can affect the stability of the drug . Factors such as temperature, pH, moisture in solids, relative humidity of the environment, and the presence of catalysts can also impact the stability and efficacy of this compound

Activité Biologique

(S)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propyamine, also known as a derivative of fluoxetine, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.

Molecular Structure

  • Chemical Formula : C18H20F3NO
  • Molecular Weight : 323.35 g/mol
  • CAS Number : 56225-81-1

Structural Characteristics

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity by facilitating interactions with target proteins. The presence of the phenoxy group further contributes to its pharmacological profile.

Antidepressant Activity

(S)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propyamine is structurally related to fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI). Research indicates that this compound exhibits similar pharmacological properties, enhancing serotonergic neurotransmission and potentially improving mood and reducing anxiety.

The mechanism is primarily through the inhibition of serotonin reuptake at the synaptic cleft, leading to increased serotonin levels in the brain. This action is crucial for its antidepressant effects.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds with similar structures. For instance, derivatives containing trifluoromethyl groups have demonstrated significant activity against various cancer cell lines.

Case Study: Anticancer Activity

In a study evaluating several urea derivatives, compounds with trifluoromethyl substitutions showed promising results against human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). Notably:

  • Compound 8 exhibited an IC50 value of 22.4 μM against PACA2 cells.
  • Compound 9 showed IC50 values of 17.8 μM against HCT116 cells, indicating superior efficacy compared to traditional chemotherapeutics like Doxorubicin .

Antimicrobial Activity

The antibacterial properties of related compounds have also been investigated. Trifluoromethyl-substituted phenolic compounds have shown effectiveness against various bacterial strains, suggesting potential applications in combating antibiotic resistance.

Minimum Inhibitory Concentration (MIC)

In antibacterial assays:

  • Derivatives were tested against Bacillus mycoides, Escherichia coli, and Candida albicans.
  • The most active compounds had MIC values as low as 4.88 µg/mL .

Table 1: Biological Activity Summary

Activity TypeCell Line/PathogenIC50/MIC ValueReference
AntidepressantSerotonin Reuptake InhibitionN/A
AnticancerPACA222.4 μM
HCT11617.8 μM
AntimicrobialE. coliMIC = 4.88 µg/mL
PropertyValue
Molecular FormulaC18H20F3NO
Molecular Weight323.35 g/mol
CAS Number56225-81-1

Propriétés

IUPAC Name

(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQRCHMSJFFONW-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CCN)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001019529, DTXSID50891581
Record name Seproxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Seproxetine is also known as (S)-norfluoxetine. It is a selective serotonin reuptake inhibitor (SSRI). It is an active metabolite of fluoxetine. Seproxetine was being investigated by Eli Lilly as an antidepressant but development was never completed and the drug was never marketed.
Record name Seproxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

126924-38-7
Record name (S)-Norfluoxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126924-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Seproxetine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126924387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Seproxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Seproxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEPROXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25CO3X0R31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-PHENYL-3-(4-TRIFLUOROMETHYL-PHENOXY)-PROPYLAMINE
Reactant of Route 2
Reactant of Route 2
(S)-3-PHENYL-3-(4-TRIFLUOROMETHYL-PHENOXY)-PROPYLAMINE
Reactant of Route 3
Reactant of Route 3
(S)-3-PHENYL-3-(4-TRIFLUOROMETHYL-PHENOXY)-PROPYLAMINE
Reactant of Route 4
Reactant of Route 4
(S)-3-PHENYL-3-(4-TRIFLUOROMETHYL-PHENOXY)-PROPYLAMINE
Reactant of Route 5
Reactant of Route 5
(S)-3-PHENYL-3-(4-TRIFLUOROMETHYL-PHENOXY)-PROPYLAMINE
Reactant of Route 6
Reactant of Route 6
(S)-3-PHENYL-3-(4-TRIFLUOROMETHYL-PHENOXY)-PROPYLAMINE
Customer
Q & A

Q1: How does seproxetine interact with its target and what are the downstream effects?

A: this compound, the (S)-enantiomer of norfluoxetine, acts as a selective serotonin reuptake inhibitor (SSRI). [] While its exact mechanism of action is not fully elucidated in the provided papers, SSRIs like this compound are known to block the reuptake of serotonin in the synaptic cleft, leading to increased serotonin levels and subsequent downstream effects on mood, sleep, and appetite. []

Q2: What is the structural characterization of this compound, including its molecular formula, weight, and spectroscopic data?

A2: The provided abstracts do not contain information about the molecular formula, weight, or spectroscopic data of this compound.

Q3: Are there any known material compatibility issues with this compound? How does its stability vary under different conditions?

A: Research indicates that this compound maleate hemi-hydrate can interact with excipients commonly used in pharmaceutical formulations. [] For example, when formulated with pregelatinized starch and stored at 25°C and 40°C, a 1,4 Michael addition adduct forms. [] This interaction is temperature-dependent and follows an Arrhenius-type relationship with an activation energy of 32 kcal/mol. [] Lactose and talc, representing different excipient classifications, also exhibited unique interactions with this compound maleate hemi-hydrate at varying temperatures. []

Q4: What analytical methods are used to characterize and quantify this compound?

A: High-performance liquid chromatography (HPLC) is a key analytical technique used to quantify this compound and its potential degradation products in pharmaceutical formulations. []

Q5: Are there any studies exploring the use of computational chemistry and modeling to understand this compound's interactions and properties?

A: Yes, molecular docking studies have been conducted to investigate the binding of this compound and its charge-transfer complexes with various receptors, including serotonin, dopamine, and TrkB kinase receptors. [] These studies aim to elucidate the potential for enhancing this compound's antidepressant efficacy through charge-transfer complexation. [] Additionally, docking simulations using Molegro Virtual Docker (MVD) software have explored the binding affinity of various antidepressants, including this compound, to the enzyme tryptophan 2, 3-dioxygenase (TDO). [] This research suggests that this compound could potentially inhibit TDO, although its docking score was lower compared to other antidepressants like hyperforin and paroxetine. []

Q6: Have any studies investigated this compound's potential for drug-excipient interactions during formulation development?

A: Yes, research highlights the importance of considering drug-excipient interactions for this compound maleate hemi-hydrate during formulation development. [] The studies emphasized the need to carefully select excipients and optimize formulation strategies to mitigate potential interactions and ensure drug stability. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.